molecular formula C9H14N2O3 B15089295 3-Isobutoxy-1-methyl-1H-pyrazole-5-carboxylic acid

3-Isobutoxy-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B15089295
M. Wt: 198.22 g/mol
InChI Key: QPHOINPVXUZCMZ-UHFFFAOYSA-N
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Description

3-Isobutoxy-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by its unique structure, which includes an isobutoxy group, a methyl group, and a carboxylic acid functional group attached to a pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isobutoxy-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isobutyl hydrazine with a suitable β-ketoester, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Isobutoxy-1-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of reduced pyrazole compounds .

Scientific Research Applications

3-Isobutoxy-1-methyl-1H-pyrazole-5-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer agents.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3-Isobutoxy-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid
  • 1-Ethyl-3-isopropyl-1H-pyrazole-5-carboxylic acid
  • 3-Ethyl-4-methyl-1H-pyrazole-5-carboxylic acid
  • 1-allyl-3-methyl-1H-pyrazole-5-carboxylic acid

Uniqueness

3-Isobutoxy-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the isobutoxy group, in particular, differentiates it from other similar compounds and may influence its reactivity and interactions with biological targets .

Properties

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

2-methyl-5-(2-methylpropoxy)pyrazole-3-carboxylic acid

InChI

InChI=1S/C9H14N2O3/c1-6(2)5-14-8-4-7(9(12)13)11(3)10-8/h4,6H,5H2,1-3H3,(H,12,13)

InChI Key

QPHOINPVXUZCMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=NN(C(=C1)C(=O)O)C

Origin of Product

United States

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